molecular formula C17H19N3O2S B7163344 N-pyridin-4-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide

N-pyridin-4-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide

Cat. No.: B7163344
M. Wt: 329.4 g/mol
InChI Key: KQFIGLWDQHBSFT-UHFFFAOYSA-N
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Description

N-pyridin-4-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Properties

IUPAC Name

N-pyridin-4-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-16(19-14-1-7-18-8-2-14)20-9-5-17(6-10-20)15-13(3-11-22-17)4-12-23-15/h1-2,4,7-8,12H,3,5-6,9-11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFIGLWDQHBSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC3=CC=NC=C3)C4=C1C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a thieno[2,3-c]pyran precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, and carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-pyridin-4-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spiro linkage in the compound may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,7’-[7H]thieno[2,3-c]pyran]:

    Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Pyridines: A class of compounds with significant therapeutic effects and roles in medicinal chemistry.

Uniqueness

N-pyridin-4-ylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and binding interactions with molecular targets, making it a valuable compound for further research and development.

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